molecular formula C15H15NO4 B116247 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid CAS No. 155666-33-4

2-Amino-4-(benzyloxy)-5-methoxybenzoic acid

Cat. No.: B116247
CAS No.: 155666-33-4
M. Wt: 273.28 g/mol
InChI Key: CYJFMVXMHCGPSW-UHFFFAOYSA-N
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Description

2-Amino-4-(benzyloxy)-5-methoxybenzoic acid is an organic compound with the molecular formula C15H15NO4 This compound is characterized by the presence of an amino group, a benzyloxy group, and a methoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 4-(benzyloxy)-5-methoxybenzoic acid, followed by reduction to introduce the amino group. The reaction conditions often involve the use of strong acids for nitration and catalytic hydrogenation for reduction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are also tailored to industrial standards to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(benzyloxy)-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The benzyloxy group can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution.

Major Products

The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted benzoic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-4-(benzyloxy)-5-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy and methoxy groups can participate in hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-nitrobenzoic acid
  • 2-Amino-5-methoxybenzoic acid
  • 4-(Benzyloxy)-5-methoxybenzoic acid

Uniqueness

2-Amino-4-(benzyloxy)-5-methoxybenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzyloxy and methoxy groups on the benzoic acid core is particularly noteworthy, as it allows for a wide range of chemical modifications and applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-amino-5-methoxy-4-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-19-13-7-11(15(17)18)12(16)8-14(13)20-9-10-5-3-2-4-6-10/h2-8H,9,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJFMVXMHCGPSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)N)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450188
Record name 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155666-33-4
Record name 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-benzyloxy-5-methoxy 2-nitrobenzoic acid (18.18 g, 60 mmol)(D. E. Thurston et al., Synthesis (1990), 81) and SnCl2.2H2O (137 g, 0.6 mol) (Showa Chemical Company, Japan) in MeOH (800 mL) was stirred at 70° C. for 5 h. The mixture was concentrated under vacuum to a thick syrup. Ethyl acetate (300 mL) was then added. The organic phase was washed with water until it turned to a clear solution, then washed with brine, and dried over MgSO4. After removal of solvent, the crude was recrystallized from ethyl acetate to obtain the title compound in the form of a yellow solid with a yield of 15.1 g (92%).
Quantity
18.18 g
Type
reactant
Reaction Step One
Quantity
137 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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